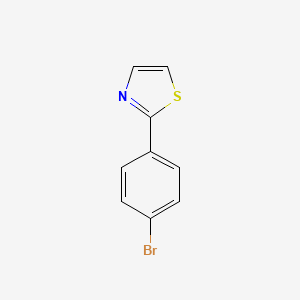

2-(4-Bromophenyl)thiazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-bromophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSWRPPPAGUIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543431 | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27149-27-5 | |

| Record name | 2-(4-Bromophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27149-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Bromophenyl Thiazole

Historical Development of Thiazole (B1198619) Synthesis Relevant to 2-(4-Bromophenyl)thiazole

The foundation of thiazole synthesis was laid in the late 19th century. numberanalytics.com The most prominent and enduring method is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. ijper.orgmedcraveonline.comwikipedia.org This reaction, involving the condensation of an α-haloketone with a thioamide, remains a cornerstone for the preparation of a wide array of thiazole derivatives, including those with aryl substituents like the 4-bromophenyl group. ijper.orgnih.govencyclopedia.pub Over the years, the fundamental principles of the Hantzsch synthesis have been adapted and refined, forming the basis for many contemporary synthetic strategies. The historical significance of this reaction lies in its versatility and the ready availability of the starting materials, which has allowed for extensive exploration of the chemical space around the thiazole core. numberanalytics.com

Classical and Modern Approaches to Constructing the Thiazole Ring System with Bromophenyl Moieties

The construction of the this compound framework can be achieved through various synthetic routes, ranging from traditional condensation reactions to more recent, technologically advanced methods. These approaches aim to provide efficient and high-yielding pathways to the target molecule and its derivatives.

Hantzsch-Type Condensations and Their Adaptations for this compound

The Hantzsch synthesis is a widely employed method for preparing 2,4-disubstituted thiazoles. ijper.org In the context of this compound, this typically involves the reaction of an α-haloketone with 4-bromothiobenzamide. ijper.org A common variation utilizes the reaction of 2-bromo-1-(4-bromophenyl)ethanone with thiourea (B124793) to produce 2-amino-4-(4-bromophenyl)thiazole (B182969), which can then be further modified. ontosight.airesearchgate.netresearchgate.net The reaction proceeds through the initial formation of an intermediate by nucleophilic attack of the sulfur atom of the thioamide on the α-halogenated carbon of the ketone. tandfonline.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. ijper.orgchemhelpasap.com

The versatility of the Hantzsch synthesis allows for the preparation of various derivatives. For instance, reacting substituted thioureas with α-bromoketones under microwave irradiation in anhydrous ethanol (B145695) has been shown to produce 2-aminothiazole (B372263) derivatives in good yields. tandfonline.com

Table 1: Examples of Hantzsch-Type Syntheses for Bromophenyl-Substituted Thiazoles

| α-Haloketone | Thioamide/Thiourea | Product | Reaction Conditions | Reference |

| 2-Bromo-1-(4-bromophenyl)ethanone | Thiourea | 2-Amino-4-(4-bromophenyl)thiazole | Methanol, reflux | researchgate.net |

| 2-Bromo-1-phenylethanone | 4-Bromothiobenzamide | 2-(4-Bromophenyl)-4-phenylthiazole | Not specified | researchgate.net |

| Substituted α-bromoketones | Substituted thioureas | 2-Aminothiazole derivatives | Anhydrous ethanol, microwave irradiation | tandfonline.com |

| 4'-Bromoacetophenone | Thiourea | 4-(4-Bromophenyl)thiazol-2-amine | Lactic acid, one-pot | tandfonline.com |

One-Pot Reaction Strategies for Efficient Synthesis

To enhance efficiency and sustainability, one-pot multicomponent reactions have been developed for the synthesis of thiazole derivatives. medcraveonline.com These strategies involve combining multiple reactants in a single vessel, often without the need for isolating intermediates, thereby saving time, solvents, and resources. tandfonline.com

A notable example is the three-component reaction of an aldehyde, thiosemicarbazide, and a bromoacetophenone in the presence of an ionic liquid under solvent-free conditions to produce 2-hydrazonyl-4-phenylthiazoles. d-nb.info Another approach involves the one-pot synthesis of 2-aminothiazole derivatives using ketones and thiourea mediated by lactic acid, which is a scalable and environmentally friendly process. tandfonline.com Similarly, novel thiazole derivatives have been synthesized via a one-pot, four-component reaction involving 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and substituted pyrazole-4-carbaldehydes. ijcce.ac.ir

Table 2: One-Pot Syntheses of Thiazole Derivatives

| Reactants | Catalyst/Medium | Product Type | Reference |

| Aldehyde, thiosemicarbazide, bromoacetophenone | Ionic liquid | 2-Hydrazonyl-4-phenylthiazoles | d-nb.info |

| Ketone, thiourea | Lactic acid | 2-Aminothiazole derivatives | tandfonline.com |

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, pyrazole-4-carbaldehyde | Ortho-phosphoric acid | Thiazole-pyrazole hybrids | ijcce.ac.ir |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govrjpbcs.com This technology has been successfully applied to the synthesis of this compound and its analogues. For instance, the synthesis of 2-amino-4-arylthiazoles from α-bromoketones and thiourea can be rapidly achieved under microwave irradiation. rjpbcs.com A study reported the synthesis of 2-(4-bromophenyl)benzo[d]thiazole from o-aminothiophenol and 4-bromobenzaldehyde (B125591) using a domestic microwave oven, achieving a 95% yield in just 3-4 minutes. researchgate.net This method offers significant advantages in terms of reduced reaction times and energy consumption compared to conventional heating methods. asianpubs.org

The use of microwave irradiation has also been effective in the synthesis of 2-arylamino-4-(3'-indolyl)thiazoles and other complex thiazole derivatives, often in environmentally benign solvents like polyethylene (B3416737) glycol (PEG-400) or even under solvent-free conditions. encyclopedia.pubnih.govrjpbcs.com

Table 3: Microwave-Assisted Synthesis of Thiazoles

| Reactants | Conditions | Product | Reference |

| o-Aminothiophenol, 4-Bromobenzaldehyde | Domestic microwave, 400W, 3-4 min | 2-(4-Bromophenyl)benzo[d]thiazole | researchgate.net |

| α-Tosyloxy-ketones, N-arylthioureas | PEG-400, microwave | 2-Arylamino-4-(3'-indolyl)thiazoles | nih.gov |

| Substituted acetophenone, thiourea | Solvent-free, NaHSO4-SiO2, microwave | 2-Amino-5-phenyl thiazole derivatives | rjpbcs.com |

| 2-Chloro-N-(2-methylphenyl)acetamide, thiourea | Alcohol, microwave, 20 min | N4-Phenyl-1,3-thiazole-2,4-diamine | asianpubs.org |

Palladium-Catalyzed Cross-Coupling Strategies in Thiazole Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds. thieme-connect.com These reactions are particularly useful for the synthesis of 2-arylthiazoles by coupling a thiazole core with an aryl boronic acid or an aryl halide. The bromine atom in this compound makes it an excellent substrate for further functionalization via Suzuki-Miyaura cross-coupling with various boronic acids to generate biaryl structures. vulcanchem.commdpi.com

For instance, the Suzuki-Miyaura coupling of 4-(4-bromophenyl)-2-methyl-1,3-thiazole (B1268894) with arylboronic acids has been investigated using a palladium(II) complex as a catalyst under both thermal and microwave heating conditions in water. thieme-connect.com This approach allows for the synthesis of a library of 4-biarylyl-1,3-thiazoles. While highly effective, these methods can require specialized catalysts and stringent anhydrous conditions, which may add to the cost and complexity of the synthesis.

Mechanistic Investigations of this compound Formation

The mechanism of the Hantzsch thiazole synthesis, the most common route to this compound, is well-established. tandfonline.com The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an acyclic intermediate. ijper.orgtandfonline.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ketone. The resulting thiazoline (B8809763) intermediate then undergoes dehydration to yield the final aromatic thiazole product. ijper.org

For the formation of 2-aminothiazoles, the initial step involves the alkylation of thiourea, leading to an intermediate that subsequently undergoes a 5-exo-dig cyclization. encyclopedia.pub Isomerization of this cyclized intermediate then yields the final 2-aminothiazole product. encyclopedia.pub

Mechanistic studies of one-pot syntheses have also been proposed. For example, in a three-component synthesis of 2-amino-4-arylthiazoles, the enol-form of the ketone is suggested to attack elemental sulfur, followed by the attack of cyanamide (B42294) on the electrophilic carbon to form the thiazole ring. tandfonline.com

Synthesis of Substituted this compound Derivatives

The modification of the this compound scaffold is a key area of research, enabling the exploration of structure-activity relationships. Synthetic efforts are primarily directed towards introducing functional groups at the C4 and C5 positions of the thiazole ring.

Preparation of this compound Carboxylic Acid Esters

The introduction of a carboxylic acid ester group onto the this compound core is a common strategy to create intermediates for further elaboration. These esters are typically synthesized via cyclization reactions or by modification of pre-existing thiazole rings.

One prevalent method is the Hantzsch thiazole synthesis. For instance, ethyl this compound-4-carboxylate can be synthesized from the reaction of ethyl thiooxamate and 2,4'-dibromoacetophenone. chemicalbook.com This reaction involves the condensation of a thioamide with an α-haloketone to form the thiazole ring. Another approach involves the oxidation of a corresponding thiazoline ester, which can be prepared by the cyclization of a 4-substituted benzenenitrile with L-cysteine, followed by esterification. scielo.br The subsequent oxidation, often mediated by reagents like bromotrichloromethane (B165885) (BrCCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields the aromatic thiazole ester. scielo.br

Furthermore, derivatives can be prepared from the corresponding carboxylic acids. For example, 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid is synthesized by the cyclization of 4-bromophenylthioamide with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester. vulcanchem.com This acid can then be re-esterified to produce various ester derivatives. vulcanchem.com The synthesis of amino-substituted esters, such as ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate, is also reported, typically starting from carbamimidothioic acid. chemicalbook.com

Table 1: Synthesis of this compound Carboxylic Acid Esters

| Product | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Ethyl this compound-4-carboxylate | Ethyl thiooxamate; 2,4'-Dibromoacetophenone | Hantzsch Synthesis | chemicalbook.com |

| Ethyl this compound-4-carboxylate | Ethyl 2-(4-bromophenyl)thiazoline-4-carboxylate | BrCCl₃/DBU (Oxidation) | scielo.br |

| Methyl 2-(4-bromophenyl)-4-methyl-5-thiazolecarboxylate | 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylic acid | Esterification | vulcanchem.comontosight.ai |

| Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate | Carbamimidothioic acid; 3-(4-Bromophenyl)-3-oxo-propionic acid ethyl ester | Cyclization | chemicalbook.com |

| Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | Not specified | Not specified | chemicalbook.com |

| 4-(4-Bromophenyl)thiazole-2-carboxylic acid | Not specified | Three-step synthesis | nih.gov |

Synthesis of this compound Carbaldehyde Derivatives

The formylation of the this compound system to produce carbaldehyde derivatives is most commonly achieved through the Vilsmeier-Haack reaction. chemmethod.comchemmethod.com This reaction utilizes a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto an electron-rich aromatic ring. chemmethod.comchemmethod.com

For example, the synthesis of 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde involves the treatment of 6-(4-bromophenyl)imidazo[2,1-b]thiazole (B1268897) with a pre-formed Vilsmeier reagent at 0–5 °C, followed by heating. chemmethod.comchemmethod.com The reaction introduces the formyl group regioselectively at the C5 position of the fused heterocyclic system. chemmethod.comchemmethod.com Similarly, 2-(4-bromophenoxy)thiazole can be formylated at the C5 position using POCl₃/DMF. The reaction is performed by adding the thiazole substrate to a chilled mixture of the reagents, followed by heating to 75°C.

These aldehyde derivatives are valuable intermediates, which can be condensed with various amines to form Schiff bases, or undergo other transformations to create more complex molecules. chemmethod.comchemmethod.com

Table 2: Synthesis of this compound Carbaldehyde Derivatives

| Product | Starting Material | Key Reagents/Conditions | Position of Formylation | Reference |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde | This compound | Vilsmeier-Haack (POCl₃/DMF) | C4 | |

| 2-(4-Bromophenoxy)-1,3-thiazole-5-carbaldehyde | 2-(4-Bromophenoxy)thiazole | Vilsmeier-Haack (POCl₃/DMF), 75°C | C5 | |

| 6-(4-Bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde | 6-(4-Bromophenyl)imidazo[2,1-b]thiazole | Vilsmeier-Haack (POCl₃/DMF), 50-60°C | C5 | chemmethod.comchemmethod.com |

Regioselective Functionalization of the Thiazole Ring

Regioselective functionalization allows for the precise modification of a specific position on the thiazole ring, which is essential for building complex molecular architectures. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

A notable example is the direct C-H arylation, which allows for the formation of carbon-carbon bonds without the need for pre-functionalization of the thiazole ring. Palladium-catalyzed direct arylation of 4-(2-bromophenyl)-2-methylthiazole has been shown to proceed with high efficiency and regioselectivity at the C5 position of the thiazole ring when reacted with aryl bromides. acs.orgnih.gov This transformation provides a direct route to 5-arylthiazole derivatives. acs.orgnih.gov

The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. For instance, catalyst-controlled Suzuki couplings on dihalothiazoles enable the selective arylation at either of the halogen-bearing carbons, providing a modular approach to diarylazoles. acs.org

Besides C-C bond formation, regioselective formylation via the Vilsmeier-Haack reaction, as discussed previously, is another key functionalization method. researchgate.net The reaction of unsymmetrical α-bromo-1,3-diketones with carbothioamides can also lead to regioselectively formed 5-acylfunctionalized thiazoles. nih.gov These methods highlight the ability to selectively target specific positions on the thiazole ring, such as C5, which is often favored for electrophilic substitution and metal-catalyzed C-H functionalization. acs.orgnih.gov

Table 3: Regioselective Functionalization of the Thiazole Ring

| Reaction Type | Substrate | Position Functionalized | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Direct C-H Arylation | 4-(2-Bromophenyl)-2-methylthiazole | C5 | Aryl bromides, Palladium catalyst | 5-Arylthiazole | acs.orgnih.gov |

| Suzuki Coupling | Dihalothiazoles | C-X (Catalyst dependent) | Boronic acids, Palladium catalyst | Mono- or Di-arylated thiazole | acs.org |

| Vilsmeier-Haack Formylation | 4-(4-Bromophenyl)thiazol-2-aminothiazole | Not Specified | POCl₃/DMF | Formyl-thiazole | researchgate.net |

| Acylation | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | C5 | α-Bromo-1,3-diketones | 5-Acylthiazole | nih.gov |

Reactivity and Reaction Mechanisms of 2 4 Bromophenyl Thiazole

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle, but its reactivity in electrophilic aromatic substitution is influenced by the presence of the nitrogen and sulfur atoms and the 2-aryl substituent. The nitrogen atom deactivates the ring towards electrophilic attack, while the sulfur atom acts as an electron donor through resonance. pharmaguideline.com In general, for thiazole itself, the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack, followed by the C4 position. The C2 position is the most electron-deficient. pharmaguideline.com

For 2-arylthiazoles, the substitution pattern is generally consistent with this trend. Electrophilic substitution, such as halogenation or sulfonation, preferentially occurs at the C5-position. pharmaguideline.com If the C5-position is already occupied, electrophiles are unlikely to attack other positions on the thiazole ring. pharmaguideline.com For instance, sequential bromination of 2-methyl-4-(4-halophenyl)thiazoles occurs first at the C5-position of the thiazole ring, followed by free-radical bromination at the benzylic methyl group, indicating the higher reactivity of the C5 position towards electrophiles. nih.gov While the 4-bromophenyl group at the C2 position is an electron-withdrawing group, which further deactivates the ring system, electrophilic attack remains most feasible at the C5 position. nih.gov

Recent studies have also demonstrated palladium-catalyzed C5-alkynylation of 2-phenylthiazole (B155284), showcasing a modern method for functionalizing this specific position. rsc.org

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the phenyl ring of 2-(4-Bromophenyl)thiazole is generally unreactive towards classical nucleophilic aromatic substitution (SNAr). These reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring, a condition not sufficiently met by the thiazole substituent alone.

However, the bromine atom can be replaced by nucleophiles under specific conditions, often involving transition metal catalysis, which proceeds via mechanisms distinct from SNAr. The most significant and widely applied reactions of this type are the cross-coupling reactions discussed in the following section. There are also examples where the bromine on a phenyl-thiazole system is replaced in substitution reactions, for example, with thiols or amines, but these often require specific catalysts or conditions. smolecule.com

Organometallic Reactions and Cross-Coupling Chemistry

The bromine substituent on the phenyl ring is a key functional group that enables a wide array of organometallic cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures by forming new carbon-carbon bonds.

Utility of the Bromine Substituent in C-C Bond Formation

The carbon-bromine bond in this compound serves as a reactive site for oxidative addition to a low-valent transition metal catalyst, typically palladium or nickel, initiating the catalytic cycle of cross-coupling reactions. wikipedia.org This makes the compound a versatile substrate for Suzuki, Sonogashira, and Negishi couplings.

Suzuki Coupling: This is one of the most frequently used reactions for this compound and its derivatives. It involves the palladium-catalyzed reaction with an organoboron reagent, such as an arylboronic acid. hpu2.edu.vnhpu2.edu.vn This method has been successfully used to synthesize a variety of 2,4-diarylthiazoles and 2-arylbenzothiazoles with high yields (80-95%). hpu2.edu.vnhpu2.edu.vnresearchgate.net A ligand-free Suzuki-Miyaura coupling methodology has also been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, where the benzothiazole (B30560) nitrogen is believed to facilitate the formation of a palladacyclic intermediate. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a powerful method for synthesizing aryl-alkynyl structures. While specific examples for this compound are less commonly detailed in broad reviews, the reaction is a standard transformation for aryl bromides and is expected to proceed efficiently.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and reactivity, though the organozinc reagents are sensitive to air and moisture. taylorandfrancis.com It is particularly effective for coupling with alkylzinc reagents. organic-chemistry.org While less common in industrial applications than the Suzuki reaction, it provides an excellent alternative, sometimes offering superior yields for complex intermediates. wikipedia.orgtaylorandfrancis.com Protocols for the regioselective Negishi cross-coupling of 2,4-disubstituted thiazoles have been developed. researchgate.net

| Starting Material | Coupling Partner (Boronic Acid) | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-(4-bromophenyl)benzo[d]thiazole | Arylboronic acids | PdCl₂, 2-phenylimidazole | K₂CO₃, DMF, 120°C | 80-95% | hpu2.edu.vn |

| 2-(4-bromophenyl)benzo[d]thiazole | Phenylboronic acid derivatives | Not specified | Not specified | High | researchgate.net |

| 2'Bromo-2-aryl benzothiazoles | Boronic acid derivatives | Pd₂(dba)₃ (ligand-free) | Na₂CO₃, Dioxane/H₂O, reflux | Up to 99% | nih.gov |

Stereochemical Aspects of Coupling Reactions

In Suzuki, Sonogashira, and Negishi couplings involving the sp²-hybridized carbon of the bromophenyl group, the reaction mechanism does not typically create a new stereocenter at the coupling site. The geometry of the reactants is generally retained. For example, when coupling with a vinylboronic acid that has a defined (E) or (Z) geometry, that stereochemistry is usually preserved in the final product. As this compound itself is achiral and the reactive site is on the planar phenyl ring, stereochemical considerations primarily relate to the structure of the coupling partner or the potential for creating atropisomerism in highly hindered biaryl products, though the latter is not commonly reported for this specific scaffold.

Ring-Opening and Rearrangement Reactions

The thiazole ring is a stable aromatic system and does not readily undergo ring-opening or rearrangement reactions under typical synthetic conditions. However, under forcing conditions or through specific reaction pathways, the ring can be cleaved. For example, the ring opening of related 4-aryliden-5(4H)-thiazolones can be achieved by heating with a base like sodium methoxide (B1231860) in methanol. acs.org Additionally, Brønsted acid-catalyzed ring opening of 2H-azirines with thiazole-2(3H)-thione has been reported to form fused imidazo[2,1-b]thiazole (B1210989) structures, demonstrating a synthetic route that transforms the thiazole moiety. rsc.org Such reactions are not characteristic of the everyday reactivity of this compound but represent potential transformations under specific, often harsh, conditions.

Radical Reactions and Their Pathways

The this compound scaffold can participate in radical reactions, particularly involving substituents on the heterocyclic or phenyl rings. One study on the synthesis of thiazole-based stilbene (B7821643) analogs noted that attempts at free-radical benzylic bromination (e.g., with N-bromosuccinimide under light irradiation) on a 4-(4-halophenyl)-2-methylthiazole were complicated. nih.gov The study found that electrophilic bromination at the C5-position of the thiazole ring was more facile than radical bromination at the C2-methyl group, requiring a sequential approach to achieve the desired dibrominated product. nih.gov This indicates that while radical pathways are possible, they may compete with ionic pathways depending on the specific substrate and reagents used.

Studies on the Reactivity of Thiazole Derivatives

The chemical behavior of this compound is characterized by the reactivity of both the thiazole ring and the bromophenyl substituent. The bromine atom on the phenyl ring provides a key site for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. ontosight.ai

One of the most significant reactions involving this compound is the Suzuki cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the thiazole derivative and various arylboronic acids. For instance, the reaction of 2-(4-bromophenyl)benzo[d]thiazole with arylboronic acids in the presence of a palladium catalyst and a base yields 2-arylbenzo[d]thiazole derivatives in high yields (80-95%). hpu2.edu.vnhpu2.edu.vn A study demonstrated the synthesis of fifteen benzothiazole compounds through the Suzuki reaction of 2-(4-bromophenyl)benzothiazole (B34361) with phenylboronic acid derivatives, achieving high yields. researchgate.net The reaction conditions for Suzuki coupling can be optimized by varying the catalyst, solvent, and base. nih.gov For example, a ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which relies on the formation of a palladacyclic intermediate. nih.gov

The following table summarizes the Suzuki cross-coupling reaction of 2-(4-bromophenyl)benzo[d]thiazole with various arylboronic acids to produce 2-arylbenzo[d]thiazole derivatives. hpu2.edu.vnresearchgate.net

Table 1: Synthesis of 2-Arylbenzo[d]thiazole Derivatives via Suzuki Cross-Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 3a | Phenylboronic acid | 2-Phenylbenzo[d]thiazole | 85 |

| 3b | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)benzo[d]thiazole | 92 |

| 3c | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzo[d]thiazole | 95 |

| 3d | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)benzo[d]thiazole | 88 |

| 3e | 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)benzo[d]thiazole | 80 |

Reaction Conditions: PdCl2, K2CO3, 2-phenylimidazole, anhydrous DMF, 120°C. hpu2.edu.vn

Another important transformation is the Heck reaction, a palladium-catalyzed vinylation or arylation of olefins. mdpi.com While specific studies focusing solely on the Heck reaction of this compound are not extensively detailed in the provided results, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the olefin and subsequent β-hydride elimination. chemtube3d.com

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. researchgate.net This reaction has been successfully applied to thiazole-substituted aryl bromides. For example, 4-(4-bromophenyl)-2-methylthiazole and 4-(4-bromophenyl)-2-pyridylthiazole react with various amines in the presence of a palladium catalyst to yield the corresponding aminated products in high yields (78% to 99%). researchgate.net The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination of aryl chlorides, with proazaphosphatrane ligands showing high activity. researchgate.net

The reactivity of the thiazole ring itself can also be exploited. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the 5-position of the imidazo[2,1-b]thiazole core, which can then be used for further derivatization. chemmethod.com Additionally, the thiazole ring can undergo cyclization reactions. For example, 2-amino-4-(4-bromophenyl)thiazole (B182969) can be synthesized by reacting p-bromoacetophenone with thiourea (B124793) in the presence of iodine. nih.gov

The following table details the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives. nih.gov

Table 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide Derivatives

| Compound | Substituted Aniline | Yield (%) |

|---|---|---|

| d1 | Aniline | 72 |

| d2 | 4-Methylaniline | 68 |

| d3 | 4-Bromoaniline | 75 |

| d5 | 4-Chloroaniline | 65 |

Reaction Conditions: Reflux for 7–8 h. nih.gov

Furthermore, Negishi cross-coupling reactions, which involve the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, have been used to prepare 2- and 5-aryl substituted thiazoles. researchgate.net This method offers a one-pot procedure for synthesizing these derivatives. researchgate.net

Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(4-Bromophenyl)thiazole in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the protons of the 4-bromophenyl group typically appear as a set of two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the thiazole (B1198619) ring are generally found slightly downfield compared to the protons ortho to the bromine atom due to the electronic effects of the thiazole moiety. The single proton on the thiazole ring (H-5) appears as a distinct singlet. For instance, in derivatives like 2-amino-4-(4'-bromophenyl)-thiazole, the thiazole proton (H-5) is observed as a singlet at approximately 7.07 ppm. semanticscholar.org In 4-(4-Bromophenyl)-2-thiazoleacetonitrile, the thiazole proton signal is a singlet between 6.9-7.80 ppm, while the brominated phenyl group protons show multiplets between 6.939-7.52 ppm.

¹³C NMR spectroscopy complements the proton data by providing shifts for each carbon atom. The carbon atoms of the bromophenyl ring show distinct signals, with the carbon atom bonded to the bromine (C-Br) exhibiting a characteristic shift. The two carbons of the thiazole ring also have unique chemical shifts that are sensitive to the substitution pattern. In related derivatives, the thiazole ring carbons C-2, C-4, and C-5 have been observed at approximately 169, 142, and 104 ppm, respectively. mdpi.com

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Thiazole H-5 | 7.0 - 7.8 | Singlet (s) | N/A |

| ¹H | Phenyl H (ortho to thiazole) | 7.8 - 8.1 | Doublet (d) | ~8.5 |

| ¹H | Phenyl H (ortho to Br) | 7.5 - 7.7 | Doublet (d) | ~8.5 |

| ¹³C | Thiazole C-2 | ~168 | - | - |

| ¹³C | Thiazole C-4 | ~150 | - | - |

| ¹³C | Thiazole C-5 | ~115 | - | - |

| ¹³C | Phenyl C (ipso-thiazole) | ~133 | - | - |

| ¹³C | Phenyl C (ortho to thiazole) | ~128 | - | - |

| ¹³C | Phenyl C (ortho to Br) | ~132 | - | - |

| ¹³C | Phenyl C (ipso-Br) | ~125 | - | - |

Note: The data presented are representative values based on analyses of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) in Mechanistic Studies and Isotopic Labeling

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound. The calculated molecular weight of the compound (C₉H₆BrNS) is approximately 254.13 g/mol . A key feature in the mass spectrum of this compound is the presence of a characteristic isotopic pattern for bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in abundance and differ by two mass units. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Fragmentation patterns observed in MS analysis can provide further structural information. Common fragmentation pathways for related thiazole derivatives involve the cleavage of the phenyl-thiazole bond or the loss of the bromine atom. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, confirming the elemental formula with high precision. For example, in a study of a related compound, the [M+H]⁺ peak was observed, which was in agreement with its molecular formula. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. The spectra of this compound are characterized by vibrations originating from the thiazole ring and the 4-bromophenyl substituent.

The key vibrational modes for this compound and related compounds are summarized below. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. orientjchem.org The stretching vibrations of the thiazole ring (C=N, C=C, C-S) appear in the fingerprint region, generally between 1600 cm⁻¹ and 1300 cm⁻¹. semanticscholar.org The C-Br stretching vibration is found at lower wavenumbers, typically around 500-600 cm⁻¹. researchgate.net DFT calculations on the related molecule 2-(4-Bromophenyl)-1H-benzimidazole have been used to assign vibrational wavenumbers from FT-IR and FT-Raman spectra, a method that could be applied to this compound for a detailed interpretation of its vibrational modes. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Source |

| Aromatic C-H Stretch | 3100 - 3000 | Thiazole & Phenyl Rings |

| Thiazole Ring Stretch (C=N, C=C) | 1600 - 1450 | Thiazole Ring |

| Phenyl Ring Stretch (C=C) | 1600 - 1450 | Phenyl Ring |

| C-H In-plane Bending | 1300 - 1000 | Thiazole & Phenyl Rings |

| C-H Out-of-plane Bending | 900 - 675 | Phenyl Ring (p-substitution) |

| C-S Stretch | 780 - 510 | Thiazole Ring |

| C-Br Stretch | 600 - 500 | Bromophenyl Group |

Note: These are typical ranges derived from spectroscopic data of similar thiazole derivatives. orientjchem.orgresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by π→π* transitions originating from the conjugated system formed by the phenyl and thiazole rings. The presence of these two aromatic chromophores leads to strong absorption in the UV region. Studies on related 4-arylthiazole derivatives show a maximum absorption (λₘₐₓ) at approximately 290 nm in DMSO, which is attributed to these π→π* transitions. The specific position and intensity of the absorption bands can be influenced by the solvent polarity. In studies of similar fluorophores, the electronic properties are significantly affected by substituents on the aromatic rings. beilstein-journals.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely reported, data from closely related derivatives provide significant insight.

For example, the crystal structure of 2-(4-(4-bromophenyl)thiazol-2-yl)isoindoline-1,3-dione has been determined, revealing detailed geometric parameters. researchgate.net In general, thiazole derivatives are found to have a planar thiazole ring. The dihedral angle between the thiazole ring and the attached phenyl ring can vary depending on the crystal packing forces and the nature of other substituents. Intermolecular interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom are expected to play a crucial role in stabilizing the crystal lattice. scilit.comtandfonline.com Single-crystal X-ray analysis of a related thiazole confirmed planar thiazole-bromophenyl conjugation and intermolecular π-π stacking with a spacing of 3.8 Å.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies (if applicable to chiral derivatives)

The parent compound this compound is achiral and therefore does not exhibit Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) activity. However, these chiroptical techniques are invaluable for studying chiral derivatives of this compound.

Chirality can be introduced into the molecule, for instance, by attaching a chiral substituent. The absolute configuration and conformational preferences of such chiral derivatives in solution can then be determined by comparing experimental CD and ORD spectra with those predicted by quantum chemical calculations. For example, the absolute configuration of a chiral ketone containing a bromophenyl group, 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, was successfully assigned using a combination of vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and ORD. uantwerpen.be Similarly, studies on chiral perovskites have utilized chiral amines like (R/S)-1-(4-bromophenyl)ethylamine, and their chiral nature was validated using CD spectroscopy. core.ac.uk These examples demonstrate the potential of chiroptical methods for the stereochemical elucidation of chiral molecules based on the this compound scaffold.

Theoretical and Computational Chemistry of 2 4 Bromophenyl Thiazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecules like 2-(4-bromophenyl)thiazole. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's chemical behavior.

Electronic Structure and Frontier Molecular Orbitals: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and compute key electronic parameters. orientjchem.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov For related thiazole (B1198619) derivatives, DFT studies have shown that the HOMO-LUMO energy gap can be in the range of 4.5 to 4.7 eV, suggesting a stable molecular structure. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. materialsciencejournal.org These include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system. orientjchem.org

Chemical Hardness (η): Measures the resistance to change in electron distribution. orientjchem.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. orientjchem.org

These parameters are crucial for predicting how this compound will interact with other chemical species. orientjchem.org For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and helps identify the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties of a Thiazole Derivative (Illustrative)

| Parameter | Value |

|---|---|

| HOMO Energy | -0.2165 eV |

| LUMO Energy | -0.075 eV |

| HOMO-LUMO Gap | 0.1430 eV |

| Chemical Hardness (η) | 0.0715 |

| Chemical Softness (S) | 6.99 |

Note: The values in this table are illustrative and based on a similar thiazole derivative. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of this compound, allowing for the exploration of its conformational landscape and intermolecular interactions over time. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution or within a crystal lattice.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound interact with each other and with solvent molecules. MD simulations can reveal the nature and strength of these interactions, which include van der Waals forces, dipole-dipole interactions, and potentially weaker hydrogen bonds. For instance, Hirshfeld surface analysis, which can be complemented by MD simulations, helps to visualize and quantify intermolecular contacts within a crystal structure. researchgate.net Understanding these interactions is crucial for predicting crystal packing, solubility, and other macroscopic properties.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the molecule's structure.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. orientjchem.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated with a high degree of accuracy. For example, in related 4-(4-bromophenyl)thiazol-2-amine, the aromatic protons of the bromophenyl group appear as a multiplet in the range of 7.19–7.56 ppm, while the thiazole proton shows a singlet at 6.90 ppm. nih.gov The carbon atoms of the bromophenyl ring in a similar derivative resonate between δ 120.84 and δ 110.37. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for both infrared (IR) and Raman spectroscopy can be computed from the second derivatives of the energy with respect to the atomic coordinates. orientjchem.org These calculations help in the assignment of the vibrational modes observed in experimental spectra. For instance, the characteristic C-H stretching vibrations in heteroaromatic compounds are typically observed in the 2850-3200 cm⁻¹ range. orientjchem.org In a similar compound, 4-(4'-bromophenyl)-2-mercaptothiazole, C-H stretching vibrations were experimentally observed at 3050 and 3128 cm⁻¹, which showed good agreement with DFT calculations. orientjchem.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of the electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be predicted. These calculations also provide information about the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the chromophores present in the molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions involving this compound, providing detailed insights into reaction mechanisms. This involves mapping the potential energy surface of the reaction, locating the transition states, and calculating the activation energies.

Modeling Reaction Mechanisms: By modeling the reaction pathway, researchers can follow the geometric and electronic changes that occur as reactants are converted into products. This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions. For example, in the synthesis of thiazole derivatives, computational modeling can help to elucidate the mechanism of the Hantzsch thiazole synthesis, a key reaction for forming the thiazole ring. vulcanchem.com

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy is a key aspect of reaction pathway modeling. acs.org Vibrational frequency analysis is used to confirm that a located stationary point is indeed a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physical properties (QSPR). These models are widely used in drug discovery and materials science to predict the properties of new, unsynthesized compounds.

QSAR in Drug Design: In the context of drug design, QSAR models can be developed for a series of this compound derivatives to predict their biological activity, such as their potency as enzyme inhibitors or their antimicrobial activity. nih.govlaccei.org The models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression, to find a mathematical relationship between these descriptors and the observed biological activity. laccei.org These descriptors can be constitutional, topological, geometrical, or electronic in nature. nih.gov

QSPR for Property Prediction: Similarly, QSPR models can be used to predict various physical and chemical properties of this compound and its derivatives. These properties can include boiling point, solubility, and chromatographic retention times. By establishing a relationship between the molecular structure and these properties, QSPR models can guide the design of new compounds with desired physical characteristics.

Applications in Materials Science and Organic Electronics

Exploration of Electronic Properties for Advanced Materials

The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter that provides insights into the molecule's reactivity and potential applications. For instance, the combination of bromine and fluorine substituents in derivatives like 2-(4-Bromo-2-fluorophenyl)thiazole can enhance reactivity and lead to improved pharmacokinetic properties and selectivity for biological targets. smolecule.com The bromine atom, in particular, can participate in halogen bonding, creating directional interactions with other molecules, a property that is valuable in material design. smolecule.com

Development of Organic Semiconductors and Conductors

Thiazole-containing compounds, including 2-(4-Bromophenyl)thiazole, are actively being investigated for their potential in organic semiconductors. smolecule.comchemscene.com These materials are crucial components in a variety of organic electronic devices. The molecular structure of these compounds allows for effective charge transport, a key requirement for semiconductor materials. google.com

Derivatives of this compound are being explored as components in various organic semiconductor applications, including:

Organic Field-Effect Transistors (OFETs) niscpr.res.in

Dye-Sensitized Solar Cells (DSSCs) chemscene.com

Molecular Conductors chemscene.com

The ability to modify the chemical structure of this compound allows for the fine-tuning of its semiconductor properties to meet the specific demands of different electronic devices. ontosight.ai

Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

The unique photophysical properties of this compound and its derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). niscpr.res.inchemimpex.comnetascientific.comnih.gov In OLEDs, these materials can function as part of the emissive layer or as electron transport materials. google.comacs.org The thiazole (B1198619) moiety itself can act as a fluorophore, and its luminescent properties can be enhanced by the presence of certain substituents. niscpr.res.inbeilstein-journals.org

In the field of photovoltaics, derivatives of this compound are being investigated for their use in both dye-sensitized solar cells and perovskite solar cells. chemscene.comacs.orgchemscene.com For example, thiazolo[5,4-d]thiazole (B1587360) derivatives have been successfully used as hole-selective layers in perovskite solar cells, leading to enhanced efficiency. acs.org The ability of these compounds to absorb light and facilitate charge separation is critical to their function in solar energy conversion.

Table 1: Applications of this compound Derivatives in Optoelectronics

| Application | Specific Derivative/Class | Key Finding | Reference |

|---|---|---|---|

| OLEDs | m-Terphenyl derivatives with thiazole units | Can be used as electron transport materials to improve device efficiency. | google.com |

| OLEDs | 2-(4-Biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (related azole) | Demonstrated the value of a separate electron transport layer in OLEDs. | acs.org |

| Perovskite Solar Cells | Thiazolo[5,4-d]thiazole derivatives | Used as hole-selective layers, enhancing power conversion efficiency. | acs.org |

| Organic Photovoltaics | Thiophene-based thiazole derivatives | Investigated for their potential in OPV applications. | sunatech.com |

Utilization in Sensing Devices and Molecular Probes

The fluorescent properties of certain this compound derivatives have led to their use in the development of sensing devices and molecular probes. chemimpex.comnetascientific.com These molecules can be designed to exhibit changes in their fluorescence upon interacting with specific analytes, making them valuable tools for detection and imaging.

A notable example is the azide-tagged reporter molecule, 4-(3-azidopropoxy)-5-(4-bromophenyl)-2-(pyridin-2-yl)thiazole. This compound serves as a versatile tool in chemical biology for fluorescence, UV, and mass spectrometry detection. beilstein-journals.org The presence of the bromine atom provides a characteristic isotopic signature that aids in mass spectrometric analysis. beilstein-journals.org Such probes are instrumental in activity-based protein profiling and the functional metabolic profiling of bioactive metabolites. beilstein-journals.org

Research into Interaction Studies for Material Development

Understanding the intermolecular interactions of this compound and its derivatives is crucial for the rational design of new materials. smolecule.com X-ray crystallography has been employed to determine the precise three-dimensional structure of these molecules, revealing details about bond lengths, bond angles, and the planarity of the ring systems. vulcanchem.com

Computational modeling and molecular docking studies provide further insights into how these molecules interact with each other and with other materials. rsc.orgnih.gov For instance, the nearly coplanar arrangement of pyrazolyl and thiazole rings in some derivatives facilitates π-π stacking interactions, which are important for both antimicrobial binding and radical stabilization. rsc.org These interaction studies are essential for predicting and optimizing the properties of new materials for specific applications.

Role in the Creation of Novel Materials

This compound serves as a versatile building block in the synthesis of a wide array of novel materials with diverse functionalities. ontosight.ai Its reactive bromine atom allows for further chemical modifications through reactions like Suzuki cross-coupling, enabling the creation of more complex molecular architectures. vulcanchem.com

This synthetic versatility has led to the development of:

Liquid Crystals: 2-(4-Bromophenyl)-5-dodecyloxy-1,3-thiazole is an important intermediate in the preparation of liquid crystal compounds. nih.gov

Polymers: The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. chemimpex.comnetascientific.com

Hybrid Heterocyclic Systems: It is used in the synthesis of hybrid molecules containing other heterocyclic rings like pyrazole (B372694) and thiophene, which can lead to materials with enhanced biological or electronic properties. rsc.orgnih.gov

The ongoing research into new synthetic methodologies continues to expand the library of materials derived from this compound, paving the way for future technological advancements. orientjchem.org

Applications in Medicinal Chemistry and Biological Sciences

Structure-Activity Relationship (SAR) Studies of 2-(4-Bromophenyl)thiazole Derivatives

Identification of Pharmacophores and Key Structural Features

The this compound core is a significant pharmacophore in medicinal chemistry, with its biological activity largely dictated by three key structural features: the thiazole (B1198619) ring, the 4-bromophenyl substituent, and the functional group at the 2-position of the thiazole ring. The thiazole ring itself, a five-membered heterocycle containing sulfur and nitrogen, is a component of many biologically active compounds and approved drugs, known to exhibit a wide range of pharmacological properties. cymitquimica.comresearchgate.netglobalresearchonline.net

The bromophenyl group at the 4-position of the thiazole is a critical feature. The presence of the bromine atom, a halogen, significantly enhances the lipophilicity of the molecule. cymitquimica.com This property can influence how the compound interacts with biological targets and its ability to cross cell membranes. Structure-activity relationship (SAR) studies have indicated that the substitution of a p-bromophenyl group at the fourth position of the thiazole ring can increase antifungal and antituberculosis activities in certain derivatives. mdpi.com

Rational Design of Biologically Active Analogues

The rational design of biologically active analogues based on the this compound scaffold is a common strategy in drug discovery. This approach involves the systematic modification of the parent compound to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Researchers utilize the core structure as a starting point, or intermediate, for the synthesis of more complex molecules. nih.govnih.gov

One common design strategy involves the derivatization of the 2-amino group. For example, reacting 4-(4-bromophenyl)thiazol-2-amine with chloroacetyl chloride produces an intermediate, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which can then be reacted with various substituted anilines to yield a series of target compounds with potential antiproliferative and antimicrobial activities. nih.gov Similarly, the 2-amino group can be reacted with different aromatic aldehydes to create Schiff base derivatives, which have been evaluated for antimicrobial and anticancer properties. nih.gov

Another approach focuses on creating hybrid molecules by linking the this compound scaffold to other heterocyclic systems known for their biological relevance, such as pyrazole (B372694), pyrimidine, or pyridine. amazonaws.comamazonaws.com For instance, derivatives have been synthesized that incorporate a pyrazole ring attached to the thiazole nitrogen, resulting in compounds with potential antibacterial activity. amazonaws.com The goal of this molecular hybridization is to combine the pharmacophoric features of multiple scaffolds to enhance efficacy, overcome drug resistance, and potentially reduce toxicity. acs.org The design of these new analogues is often guided by computational studies to predict their interaction with biological targets. researchgate.net

Biochemical Research Applications of the Compound

Derivatives of this compound have been investigated in a wide range of biochemical research applications, primarily due to their potent and diverse biological activities. These compounds have been synthesized and evaluated as potential therapeutic agents, demonstrating significant antimicrobial, antifungal, and anticancer effects. nih.govacs.org

In anticancer research, specific analogues have shown promising activity against various cancer cell lines. For example, certain pyrazole-thiazole hybrids have been identified as potent inhibitors of the BRAF^V600E kinase, with IC50 values in the nanomolar range against melanoma and breast cancer cell lines. acs.orgnih.gov Other derivatives have demonstrated significant inhibitory effects on A549 human lung adenocarcinoma cells. acs.orgnih.gov The mechanism of antiproliferative activity for some analogues has been linked to the inhibition of tubulin polymerization, a critical process in cell division. acs.org

In the field of microbiology, numerous this compound derivatives have been screened for their activity against pathogenic bacteria and fungi. nih.govresearchgate.net Studies have shown that certain compounds exhibit promising activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria, as well as fungal species like Candida albicans. nih.govacs.orgresearchgate.net The efficacy of some of these synthetic compounds has been found to be comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov

The table below summarizes the reported biological activities of selected this compound derivatives.

| Derivative | Biological Activity | Target/Cell Line | Measured Potency (IC50/MIC) |

| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | Anticancer | A549 (Lung Cancer) | IC50: 62.5 µg/mL acs.orgnih.gov |

| 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Antimicrobial | Various microorganisms | Comparable to ciprofloxacin (B1669076) and ketoconazole (B1673606) acs.orgnih.gov |

| 3-(2-(5-(6-bromobenzo[d] acs.orgacs.orgdioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl) benzonitrile | Antibacterial | Salmonella typhimurium, Proteus vulgaris | MIC: 31.25 μg/mL acs.org |

| N'-(4-hydroxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | Anticancer | MCF-7 (Breast Cancer) | Most active in its series nih.gov |

| N'-(4-(dimethylamino)benzylidene)-4-(4-bromophenyl)thiazol-2-amine | Antimicrobial | Various bacteria and fungi | Promising activity nih.gov |

Role as a Scaffold in Drug Discovery and Development

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry and drug discovery due to its presence in numerous FDA-approved drugs and its ability to serve as a foundation for developing compounds with a wide array of biological activities. nih.govmonash.eduresearchgate.net The 2,4-disubstituted thiazole framework, exemplified by this compound, is particularly valuable. This structure provides a rigid and stable core with well-defined vectors for chemical modification at the 2- and 4-positions (and also the 5-position), allowing for the systematic exploration of chemical space to optimize interactions with biological targets. nih.govmonash.edu

In the drug discovery process, the this compound moiety often serves as a key intermediate or building block. nih.govnih.gov Its synthesis, typically through the Hantzsch thiazole synthesis by reacting p-bromoacetophenone with thiourea (B124793), is straightforward, making it an accessible starting point for creating large libraries of derivatives. nih.govnih.gov These libraries can then be screened for various therapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govmonash.edu

The versatility of the this compound scaffold allows for its incorporation into more complex molecular architectures through molecular hybridization. acs.org This strategy aims to combine the favorable properties of the thiazole core with other pharmacologically active motifs to create novel agents with improved potency, better selectivity, or a multi-target mechanism of action. acs.orgresearchgate.net The consistent appearance of this scaffold in compounds with significant biological activity underscores its importance as a foundational element for the rational design of new therapeutic molecules. nih.govmonash.edu

Protein-Ligand Interaction Studies and Molecular Docking

Molecular docking and other computational techniques are crucial tools for understanding how this compound derivatives interact with their biological targets at an atomic level. nih.govdntb.gov.ua These in silico studies provide valuable insights into the binding modes, affinities, and structure-activity relationships of these compounds, thereby guiding the rational design of more potent and selective inhibitors. nih.govresearchgate.net

Docking studies have been employed to investigate the interaction of this compound analogues with a variety of protein targets. For example, in the development of anticancer agents, molecular docking has been used to simulate the binding of derivatives within the colchicine (B1669291) binding site of tubulin. acs.org These simulations help to identify key hydrogen bonds and hydrophobic interactions that stabilize the protein-ligand complex, explaining the observed tubulin polymerization inhibitory activity. acs.org

Similarly, for antimicrobial applications, docking studies have been performed on bacterial enzymes like DNA gyrase. nih.govresearchgate.net By modeling the interactions within the enzyme's active site, researchers can predict which structural modifications on the thiazole scaffold are most likely to improve binding affinity and, consequently, antibacterial efficacy. nih.gov These computational approaches are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds, helping to prioritize candidates with favorable drug-like characteristics for synthesis and further testing. nih.gov

The table below presents findings from molecular docking studies on various this compound derivatives.

| Derivative Series | Protein Target | Purpose of Study | Key Findings |

| 2,4-disubstituted thiazoles | Tubulin | Anticancer (tubulin polymerization inhibition) | Investigation of binding interactions within the active site to explain cytotoxic activity. acs.org |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | DNA Gyrase (PDB: 1JIJ), Fungal Lanosterol 14-alpha demethylase (PDB: 4WMZ) | Antimicrobial, Anticancer | Compounds with good docking scores showed promising antimicrobial and anticancer activity. nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | DNA Gyrase (PDB: 1JIJ), Tyrosyl-tRNA synthetase (PDB: 4WMZ), Topoisomerase IV (PDB: 3ERT) | Antimicrobial, Anticancer | Active compounds displayed good docking scores within the binding pockets of selected protein targets. nih.gov |

| Quinoline-oxadiazole hybrids (containing bromophenyl group) | EGFR, DNA gyrase | Anticancer, Antimicrobial | Design of multi-target agents by inhibiting EGFR and microbial DNA gyrase. researchgate.net |

| Pyrazol-1-yl-1,3-thiazole derivatives | S. aureus proteins | Antibacterial | Synthesized molecules showed good binding affinity with S. aureus receptor proteins. amazonaws.com |

Applications in Catalysis and Ligand Design

2-(4-Bromophenyl)thiazole as a Ligand in Transition Metal Catalysis

The thiazole (B1198619) moiety in this compound and its derivatives can act as a coordinating agent for transition metals, forming stable complexes that can be employed as catalysts. The nitrogen and sulfur atoms of the thiazole ring can both participate in metal binding, leading to various coordination modes. Furthermore, the bromo- and phenyl- substituents can be modified to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the activity and selectivity of the metal catalysts.

Design and Synthesis of Metal Complexes with Thiazole Ligands

A significant area of research involves the synthesis and characterization of transition metal complexes featuring ligands derived from this compound. These ligands are often Schiff bases, formed by the condensation of an amino-substituted this compound with an aldehyde or ketone.

For instance, Schiff base ligands have been prepared by reacting 2-amino-4-(4-bromophenyl)thiazole (B182969) with various aldehydes, including ortho-hydroxy aldehydes and their substituted derivatives. chemijournal.com These ligands then react with transition metal salts, such as nitrates of lanthanum(III), cerium(III), neodymium(III), and samarium(III), to form new metal complexes. chemijournal.com Similarly, complexes of cobalt(II), copper(II), and nickel(II) have been synthesized with hydrazone derivatives of 2-iminoamino-4-(p-bromophenyl)thiazole. researchgate.netresearchgate.net In these complexes, the ligand typically coordinates to the metal center in a bidentate or tridentate fashion. researchgate.netresearchgate.net For example, in some cobalt(II), nickel(II), and copper(II) complexes, the thiazole-based ligand coordinates through the azomethine nitrogen and the ring's sulfur atom. researchgate.net

The synthesis of these complexes can be achieved through conventional heating methods or more environmentally friendly microwave-assisted techniques. sdiarticle5.com Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of both the Schiff base ligands and their corresponding metal complexes. sdiarticle5.com

Table 1: Examples of Transition Metal Complexes with Ligands Derived from this compound

| Ligand Type | Metal Ion(s) | Coordination Mode | Reference(s) |

| Schiff Base | La(III), Ce(III), Nd(III), Sm(III) | Not specified | chemijournal.com |

| Hydrazone | Co(II), Cu(II), Ni(II) | Bidentate (azomethine N, ring S) | researchgate.netresearchgate.net |

| Amino-thiazole | Mn(II), Ni(II), Co(II), Cu(II), Zn(II), Fe(III) | Not specified | asianpubs.org |

Mechanistic Studies of Catalytic Cycles Involving Thiazole Ligands

Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient catalysts. Research in this area focuses on elucidating the role of the thiazole ligand in the catalytic cycle. The electronic properties of the thiazole ring, influenced by substituents like the 4-bromophenyl group, can impact key steps in the catalytic process, such as oxidative addition, transmetalation, and reductive elimination. nih.govua.edu

Mechanistic studies often involve a combination of experimental techniques and computational modeling. acs.org For example, in palladium-catalyzed cross-coupling reactions, the mechanism can proceed through various pathways, and the nature of the heterocyclic ligand plays a critical role in determining the operative mechanism. nih.gov The development of new synthetic methods often relies on a deep understanding of these fundamental reaction steps. ua.edu While specific mechanistic studies focusing solely on this compound are not extensively detailed in the provided search results, the general principles of transition metal catalysis involving heterocyclic ligands are applicable. The Shaughnessy research group, for instance, investigates the role of ligand structural properties in affecting reactions catalyzed by transition metal complexes, which is relevant to understanding the behavior of thiazole-based ligands. ua.edu

Applications in Asymmetric Synthesis

The development of chiral catalysts for asymmetric synthesis is a major goal in modern organic chemistry. While the direct use of this compound in asymmetric synthesis is not prominently featured in the provided results, the thiazole scaffold is a key component in some organocatalysts used for this purpose. The inherent chirality of a catalyst or the creation of a chiral environment around a metal center is essential for achieving enantioselectivity. The functionalization of the this compound core with chiral auxiliaries or its incorporation into larger chiral ligand frameworks represents a potential avenue for its application in asymmetric synthesis.

Organocatalysis Utilizing Thiazole Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Thiazolium salts, derived from thiazole, are precursors to N-heterocyclic carbenes (NHCs), which are a prominent class of organocatalysts. These NHCs can be generated from thiazolium salts and have been employed in various C-C bond-forming reactions. uni-regensburg.de

While the direct use of this compound as an organocatalyst is not explicitly described, related thiazole derivatives have been investigated. For example, thiazolium-derived carbenes have been utilized in cross-acyloin condensations. uni-regensburg.de Furthermore, thiazole-based compounds have been used in organocatalyzed domino reactions for the synthesis of complex heterocyclic molecules. researchgate.net For instance, 2-aminoethanesulfonic acid has been used as a bio-based organocatalyst for the synthesis of thiazole-based decahydroacridine-1,8-diones. researchgate.net These examples highlight the potential of the thiazole scaffold, and by extension, functionalized thiazoles like this compound, in the design of new organocatalysts.

Supramolecular Chemistry and Self Assembly

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking)

The solid-state structures of 2-(4-bromophenyl)thiazole derivatives are heavily influenced by a range of non-covalent interactions. The bromine atom is a key player, frequently participating in halogen bonding. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. bohrium.com

In derivatives of this compound, C–Br···Br–C, C–Br···π, and C–Br···N/O interactions are prominent. bohrium.comconicet.gov.ar For instance, in the dichloromethane (B109758) solvate of a cyclometalated iridium(III) complex featuring a 4-(4-bromophenyl)-2-methylthiazole ligand, C–Br···Br–C halogen bonds were observed. bohrium.com Theoretical DFT calculations on this system estimated the energies of these halogen bonds to be in the range of 1.3–2.2 kcal/mol, confirming them as significant, stabilizing non-covalent contacts. bohrium.com

π-π stacking is another crucial interaction that directs the assembly of these molecules. The aromatic phenyl and thiazole (B1198619) rings can stack upon one another, contributing to the stability of the crystal lattice. Studies on pyrazolyl-thiazole derivatives incorporating the 2-(3-(4-bromophenyl)thiazole) moiety have shown the importance of π-stacking in their crystal engineering. rsc.orgresearchgate.net For example, in the crystal structure of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide, π···π interactions between the phenyl and thiazole rings of adjacent molecules are a key feature of the supramolecular assembly. researchgate.net

Beyond these, other interactions such as conventional hydrogen bonds (e.g., N-H···O, N-H···N), weaker C-H···π and C-H···O/S contacts, and chalcogen bonds (involving the thiazole sulfur atom) collectively stabilize the crystal packing. scilit.comtandfonline.comiucr.org Hirshfeld surface analysis is a common computational tool used to deconstruct and quantify the relative contributions of these varied interactions in the crystal structures of thiazole derivatives. rsc.orgtandfonline.com

Table 1: Non-Covalent Interactions in this compound Derivatives

| Derivative Class | Observed Non-Covalent Interactions | Source(s) |

|---|---|---|

| Pyrazolyl-thiazoles | Halogen Bonding (Br···π), π-π Stacking, C-H···O | rsc.org, conicet.gov.ar |

| Iridium(III) Complexes | Halogen Bonding (C–Br···Br–C), Chalcogen Bonding | bohrium.com |

| Acetamide Thiazoles | π-π Stacking, C-H···π, N-H···O | researchgate.net |

| N,4-diphenyl thiazol-2-amines | π-π Stacking, C-H···π | bldeasbkcp.ac.in |

| Pyrazolyl-thiazole Hybrids | C-H···S, C-Br···π Interactions | iucr.org |

Self-Assembly of this compound Derivatives into Higher-Order Structures

The directional and specific nature of non-covalent interactions allows derivatives of this compound to self-assemble into well-defined supramolecular architectures. These higher-order structures can range from simple dimers to complex one-dimensional (1D) chains and other extended networks.

A notable example is the self-assembly of thiazolo[3,2-a]pyrimidine derivatives that contain a 5-(4-bromophenyl) substituent. Depending on the solvent used for crystallization (aprotic DMSO vs. protic EtOH), these molecules can form different supramolecular structures, such as centrosymmetric racemic dimers or homochiral 1D chains, driven primarily by intermolecular hydrogen bonding. mdpi.comresearchgate.net

In the crystal structure of 2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole, a combination of C—H⋯S and C—Br⋯π interactions links the molecules into supramolecular chains that extend along the b-axis. iucr.org This demonstrates how a concert of weaker interactions can lead to the formation of robust, extended assemblies. The formation of these higher-order structures is a cornerstone of crystal engineering, allowing for the rational design of materials with specific solid-state properties.

Host-Guest Chemistry and Molecular Recognition